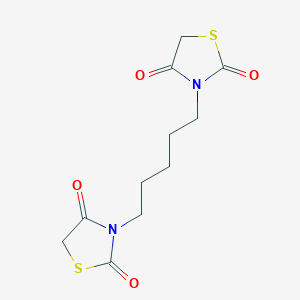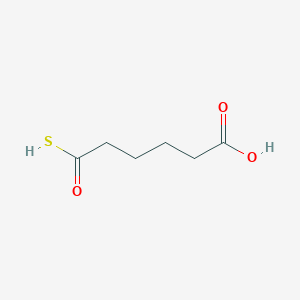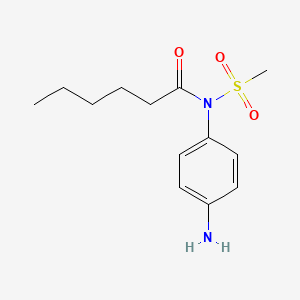![molecular formula C10H20NOP B14593202 1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one CAS No. 61214-00-4](/img/structure/B14593202.png)
1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a phospholane ring with dimethylamino and ethyl substituents, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be achieved through various methods. One common approach involves the reaction of dimethylaminoethyl chloride with a suitable phospholane precursor under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, including halides and amines, under basic or acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phospholanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets. The compound’s dimethylamino group can interact with negatively charged sites on biomolecules, leading to various biological effects. The phospholane ring structure also contributes to its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly[2-(dimethylamino)ethyl methacrylate]: A polymer with similar dimethylamino functionality.
Dimethyltryptamine: A compound with a dimethylamino group but different core structure.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: A compound with a similar dimethylaminoethyl group.
Uniqueness
1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to its phospholane ring structure, which imparts distinct chemical and physical properties compared to other compounds with similar functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
61214-00-4 |
|---|---|
Molekularformel |
C10H20NOP |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
2-(3,4-dimethyl-1-oxo-2,5-dihydro-1λ5-phosphol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H20NOP/c1-9-7-13(12,8-10(9)2)6-5-11(3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
ABFLKEQDHLWWKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CP(=O)(C1)CCN(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




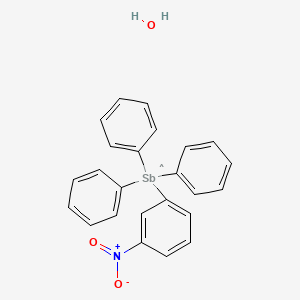
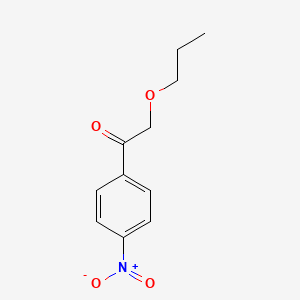
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
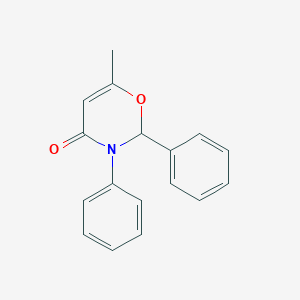

![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
